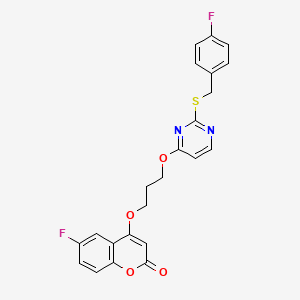
SARS-CoV-2-IN-53
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-53 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has shown promise in inhibiting the replication of the virus, making it a candidate for further research and development in the fight against COVID-19.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research and development protocols of different laboratories.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can result in compounds with altered chemical properties.
科学的研究の応用
SARS-CoV-2-IN-53 has several scientific research applications, including:
Chemistry: The compound can be used as a tool to study the chemical properties and reactivity of potential antiviral agents.
Biology: Researchers can use this compound to investigate the biological mechanisms of viral inhibition and host-virus interactions.
Medicine: The compound holds potential as a therapeutic agent for treating COVID-19, pending further research and clinical trials.
Industry: this compound can be used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.
作用機序
SARS-CoV-2-IN-53 exerts its effects by inhibiting the replication of SARS-CoV-2. The compound targets specific viral proteins and enzymes that are essential for the virus’s replication cycle. By binding to these molecular targets, this compound disrupts the viral replication process, thereby reducing the viral load in infected cells.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-53 is unique in its specific mechanism of action and molecular targets. Unlike other antiviral compounds, this compound may offer a different mode of inhibition, making it a valuable addition to the arsenal of antiviral agents against COVID-19.
特性
分子式 |
C23H18F2N2O4S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
6-fluoro-4-[3-[2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]oxypropoxy]chromen-2-one |
InChI |
InChI=1S/C23H18F2N2O4S/c24-16-4-2-15(3-5-16)14-32-23-26-9-8-21(27-23)30-11-1-10-29-20-13-22(28)31-19-7-6-17(25)12-18(19)20/h2-9,12-13H,1,10-11,14H2 |
InChIキー |
JKKULFTYKUEDPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)OCCCOC3=CC(=O)OC4=C3C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
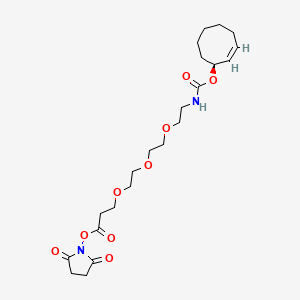

![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
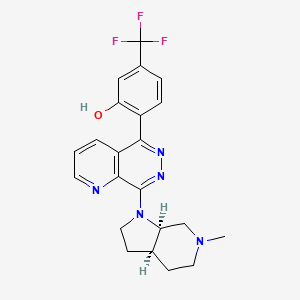
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)

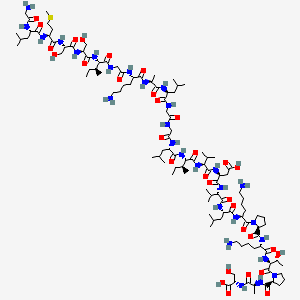
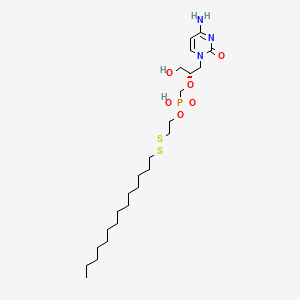

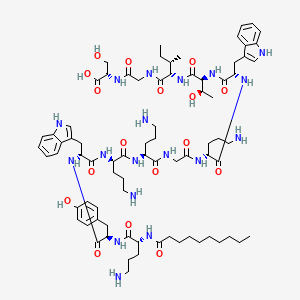
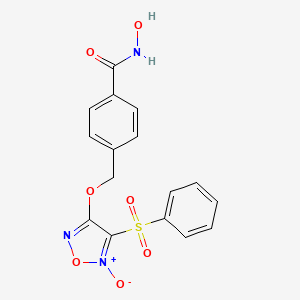
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

